7-Methyl-1H-pyrrolo[3,2-B]pyridine
Overview
Description
7-Methyl-1H-pyrrolo[3,2-B]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with a methyl group attached to the seventh position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
The primary target of 7-Methyl-1H-pyrrolo[3,2-B]pyridine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This inhibition likely occurs through the prevention of receptor dimerization and autophosphorylation, which are critical steps in the activation of FGFR signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis .
Pharmacokinetics
Similar compounds have been shown to exhibit potent inhibitory activity against fgfrs, suggesting that they may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The inhibition of FGFRs by this compound can lead to a decrease in cell proliferation and an increase in apoptosis, particularly in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .
Biochemical Analysis
Biochemical Properties
7-Methyl-1H-pyrrolo[3,2-B]pyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme, thereby modulating its activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound inhibits the proliferation of cancer cells by targeting FGFR signaling pathways . This inhibition leads to reduced cell migration and invasion, as well as the induction of apoptosis in cancer cells . Additionally, this compound affects the PI3K-Akt and RAS-MEK-ERK pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a hinge binder, forming hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of FGFR . This binding inhibits the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor, thereby preventing the activation of downstream signaling pathways . Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its gradual breakdown, affecting its efficacy in biochemical assays. In vitro and in vivo studies have demonstrated that the effects of this compound on cellular function are sustained over extended periods, with consistent inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as weight loss, liver toxicity, and hematological abnormalities . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The compound’s influence on metabolic flux and metabolite levels is significant, as it can alter the balance of key intermediates in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic cation transporters (OCTs) and multidrug resistance proteins (MRPs), which facilitate its uptake and efflux across cellular membranes . Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability in different tissues . The localization and accumulation of this compound within specific cellular compartments are critical for its biological activity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . It can also translocate to the nucleus, influencing gene expression by modulating transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation and ubiquitination, can affect the targeting and stability of this compound within specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1H-pyrrolo[3,2-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often include the use of palladium catalysts and high temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1H-pyrrolo[3,2-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the methyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of pyridine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrrolopyridine derivatives.
Substitution: Formation of substituted pyrrolopyridine derivatives with various functional groups.
Scientific Research Applications
7-Methyl-1H-pyrrolo[3,2-B]pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of various industrial chemicals.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-B]pyridine: Another member of the pyrrolopyridine family with similar structural features but different biological activities.
Pyrrolopyrazine: A related compound with a pyrazine ring instead of a pyridine ring, exhibiting distinct chemical and biological properties.
Pyrrolo[2,3-D]pyrimidine: A compound with a pyrimidine ring, used in the synthesis of novel pharmaceuticals.
Uniqueness: 7-Methyl-1H-pyrrolo[3,2-B]pyridine is unique due to its specific substitution pattern and its ability to selectively inhibit FGFRs, making it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
7-methyl-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-2-4-9-7-3-5-10-8(6)7/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXZIJABHDJYQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357263-42-4 | |
Record name | 7-Methyl-1H-pyrrolo[3,2-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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